2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide
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Overview
Description
2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide is an organic compound that features a benzamide core substituted with bromine, nitro, and oxetane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing more efficient purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Oxidation: The oxetane ring can be oxidized to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-Bromo-4-amino-N-(oxetan-3-yl)benzamide.
Oxidation: Formation of oxetane ring-opened products.
Scientific Research Applications
2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The oxetane ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrobenzamide: Lacks the oxetane group, which may result in different biological activities.
4-Nitro-N-(oxetan-3-yl)benzamide:
2-Bromo-N-(oxetan-3-yl)benzamide: Lacks the nitro group, which may alter its chemical and biological properties.
Uniqueness
2-Bromo-4-nitro-N-(oxetan-3-yl)benzamide is unique due to the presence of all three functional groups (bromine, nitro, and oxetane) on the benzamide core. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-bromo-4-nitro-N-(oxetan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O4/c11-9-3-7(13(15)16)1-2-8(9)10(14)12-6-4-17-5-6/h1-3,6H,4-5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHFYFAZHLSEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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